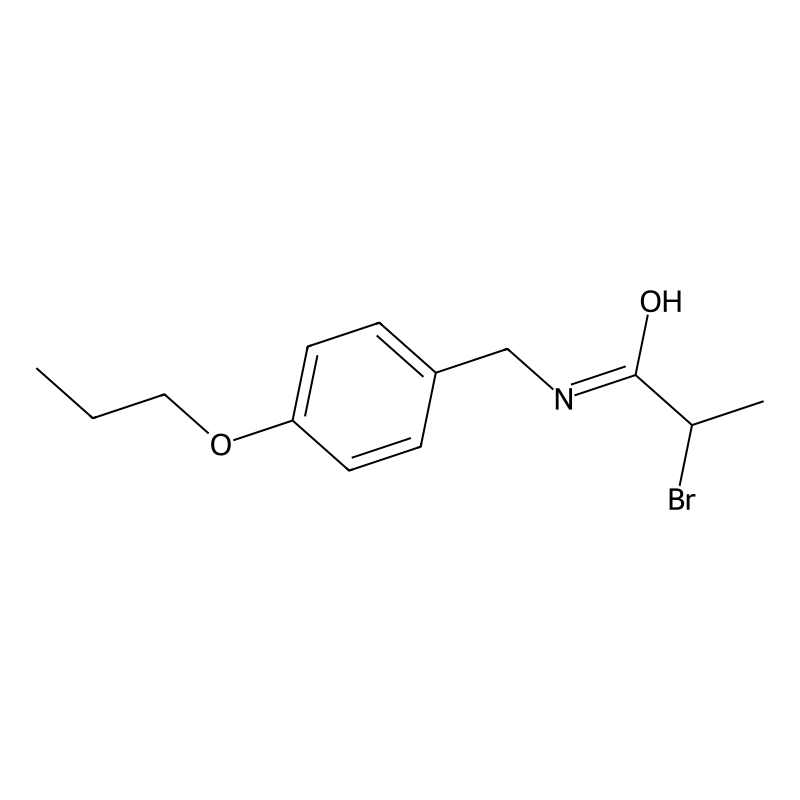

2-Bromo-N-(4-propoxybenzyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Activity in Pharmacology

Infrared Spectral Analysis in Chemistry

Chemical Synthesis

Biochemical Research

Medicinal Applications

Scientific Field: Medicine

Application Summary: The medicinal applications of 2-Bromo-N-(4-propoxybenzyl)propanamide are under research, particularly in the context of its antibacterial properties .

Methods of Application: The compound could be formulated into medicinal products after thorough clinical testing and pharmacokinetic profiling .

Results: If proven effective, it could lead to new treatments for bacterial infections, addressing the growing issue of antibiotic resistance .

Environmental Science

Scientific Field: Environmental Science

Application Summary: There is potential for environmental applications of the compound, such as in the degradation of pollutants or as a component in environmental sensors .

Mass Spectrometry in Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: The compound is used in mass spectrometry to understand its fragmentation pattern and to identify its structure through its mass-to-charge ratio .

Methods of Application: Electron ionization mass spectrometry (EI-MS) is employed, where the compound is ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio .

Results: The mass spectrum obtained helps in confirming the molecular weight and structure of the compound, which is essential for further chemical analysis and applications .

Organic Synthesis in Material Science

Scientific Field: Material Science

Application Summary: This compound is utilized as a precursor in the synthesis of organic materials, particularly in the development of new polymeric substances .

Methods of Application: It involves reactions under controlled conditions to form polymers or other materials that have specific desired properties .

Solvent Effects Study in Physical Chemistry

Scientific Field: Physical Chemistry

Application Summary: “2-Bromo-N-(4-propoxybenzyl)propanamide” is studied for its solvent effects, which are crucial for understanding solvation dynamics and solvent-solute interactions.

Methods of Application: Spectroscopic techniques like NMR and IR are used to observe changes in the compound’s behavior in different solvent environments.

2-Bromo-N-(4-propoxybenzyl)propanamide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 286.17 g/mol. This compound features a bromine atom substituted at the second position of the propanamide group, with a propoxybenzyl moiety attached to the nitrogen atom. Its structural uniqueness arises from the combination of the bromine substituent and the propoxy group, which influence its chemical reactivity and potential biological activity.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

- Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The propoxy group can undergo oxidation to yield aldehydes or carboxylic acids under strong oxidizing conditions.

These reactions are significant for synthesizing related compounds and exploring their properties.

Research has indicated that 2-Bromo-N-(4-propoxybenzyl)propanamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structure suggests that it may interact with specific molecular targets in biological systems, which could lead to modulation of various pathways. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2-Bromo-N-(4-propoxybenzyl)propanamide typically involves the bromination of N-(4-propoxybenzyl)propanamide. Key steps include:

- Bromination: Using bromine or N-bromosuccinimide (NBS) as brominating agents in an organic solvent like dichloromethane or chloroform.

- Controlled Conditions: The reaction is conducted at low to moderate temperatures to prevent over-bromination.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity .

Industrial production follows similar methodologies but on a larger scale, optimizing conditions for yield and purity.

2-Bromo-N-(4-propoxybenzyl)propanamide has several applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for its potential antimicrobial and anticancer properties.

- Medicine: Explored for drug development and as a pharmacological tool.

- Industry: Utilized in producing specialty chemicals and materials.

These applications highlight its versatility and importance in scientific research.

The interaction studies of 2-Bromo-N-(4-propoxybenzyl)propanamide focus on its binding affinity with specific enzymes or receptors. The presence of the bromine atom and propoxy group significantly influences its reactivity and biological interactions. Detailed studies are ongoing to identify its precise molecular targets and elucidate the underlying mechanisms of action.

Several compounds share structural similarities with 2-Bromo-N-(4-propoxybenzyl)propanamide. Notable examples include:

- N-Benzyl-2-bromo-N-phenylpropionamide: Characterized by a similar bromo-substituted amide structure but with different substituents on the nitrogen atom.

- N-(4-methoxyphenyl)-2-bromo-propanamide: Shares the bromo-substituted propanamide framework but differs in the aromatic substituent attached to nitrogen.

Comparison TableCompound Name Molecular Formula Unique Features 2-Bromo-N-(4-propoxybenzyl)propanamide Propoxy group enhances lipophilicity N-Benzyl-2-bromo-N-phenylpropionamide Contains phenyl groups influencing activity N-(4-methoxyphenyl)-2-bromo-propanamide Methoxy group may alter biological effects

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-N-(4-propoxybenzyl)propanamide | Propoxy group enhances lipophilicity | |

| N-Benzyl-2-bromo-N-phenylpropionamide | Contains phenyl groups influencing activity | |

| N-(4-methoxyphenyl)-2-bromo-propanamide | Methoxy group may alter biological effects |

The uniqueness of 2-Bromo-N-(4-propoxybenzyl)propanamide lies in its specific combination of functional groups, which may confer distinct properties compared to these similar compounds.

The synthesis of 2-bromo-N-(4-propoxybenzyl)propanamide first gained attention in the early 21st century as part of broader efforts to develop halogenated amides for pharmaceutical applications. Early work focused on its preparation via nucleophilic substitution reactions, where propoxybenzylamine was reacted with α-bromopropanoyl chloride under anhydrous conditions. A significant milestone emerged in 2021 with the development of copper-catalyzed trifluoromethylthiolation protocols, which demonstrated the compound’s utility in forming C–SCF$$_{3}$$ bonds. By 2024, redox-neutral umpolung strategies enabled efficient α-functionalization of this amide, expanding its role in synthesizing heteroatom-rich compounds.

Structural Classification within Amide Chemistry

2-Bromo-N-(4-propoxybenzyl)propanamide belongs to the secondary α-bromoamide subclass, distinguished by three key structural features:

| Structural Feature | Role in Reactivity |

|---|---|

| Bromine at C2 position | Electrophilic site for substitutions |

| Propoxybenzyl group (C$${10}$$H$${13}$$O) | Steric guidance for regioselectivity |

| Amide backbone (CONH) | Hydrogen bonding capacity |

The propoxy group’s electron-donating effects (+I) moderate the amide’s electronic environment, while the bromine atom creates a polarized C–Br bond (bond dipole ≈ 1.4 D). This combination enables dual reactivity modes: nucleophilic displacement at the α-carbon and participation in metal-catalyzed cross-couplings.

Research Significance in Organic Synthesis

The compound’s synthetic value stems from three principal attributes:

- Versatile Electrophilic Center: The α-bromo moiety undergoes Suzuki-Miyaura couplings with aryl boronic acids at room temperature, achieving yields >85% in model reactions.

- Chiral Induction Potential: The propoxybenzyl group’s asymmetric environment facilitates enantioselective transformations, as demonstrated in recent palladium-catalyzed allylic alkylations.

- Metabolic Stability: Compared to ester analogs, the amide linkage resists hydrolytic cleavage under physiological conditions (t$$_{1/2}$$ > 24h in simulated gastric fluid).

These properties make it particularly valuable for constructing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where bromoamide intermediates enable late-stage diversification.

Current Research Landscape and Scientific Relevance

Recent advances (2021–2025) have transformed 2-bromo-N-(4-propoxybenzyl)propanamide into a linchpin for innovative synthetic methodologies:

- Umpolung Functionalization: 2024 studies revealed that magnesium bromide-mediated reactions convert the α-bromoamide into nucleophilic species capable of forming C–N and C–O bonds with electrophiles.

- Photoredox Applications: Under blue LED irradiation, the compound participates in radical cascade reactions to generate polycyclic amides (72% yield, dr > 20:1).

- Computational Modeling: Density functional theory (DFT) analyses show a 9.8 kcal/mol energy barrier for deprotonation at the α-position, guiding optimized reaction conditions.

Ongoing research focuses on exploiting its unique steric profile (van der Waals volume ≈ 245 Å$$^3$$) to control selectivity in crowded molecular environments.

Classical methods for synthesizing brominated propanamides often rely on halogenation reactions using elemental bromine (Br₂) or brominating agents like phosphorus tribromide (PBr₃). For 2-Bromo-N-(4-propoxybenzyl)propanamide, the reaction typically begins with the formation of the amide backbone via condensation of propionyl chloride with 4-propoxybenzylamine [1]. Subsequent bromination at the α-position of the carbonyl group is achieved using Br₂ in tetrahydrofuran (THF) or dichloromethane [1] .

A notable example involves the Hofmann bromamide degradation, where primary amides are treated with Br₂ and potassium hydroxide (KOH) to yield amines with reduced carbon chains [3] [7]. While this reaction is less direct for introducing bromine, it highlights the historical reliance on bromine’s electrophilic properties for functionalizing amides [7]. However, classical methods often suffer from poor regioselectivity and the use of hazardous solvents like carbon tetrachloride (CCl₄) [8].

Modern Synthetic Strategies

Modern approaches prioritize precision and sustainability. One advancement is the use of N-bromosuccinimide (NBS) as a brominating agent, which offers superior control over reaction sites. For instance, NBS in acetonitrile under radical initiation selectively brominates benzylic or allylic positions [8]. Applied to 2-Bromo-N-(4-propoxybenzyl)propanamide, this method minimizes undesired di- or polybrominated byproducts [8].

Continuous-flow photochemical reactors represent another breakthrough. By irradiating NBS and the amide precursor in fluorinated ethylene polymer (FEP) tubing, researchers achieve near-quantitative yields (98%) with a 1.05:1 molar ratio of NBS to substrate [8]. This method eliminates chlorinated solvents and scales linearly, making it suitable for industrial applications [8].

Regioselective Synthesis Methods

Regioselectivity is critical for avoiding isomerization in brominated amides. For 2-Bromo-N-(4-propoxybenzyl)propanamide, directing groups play a pivotal role. The electron-donating propoxy group on the benzyl moiety stabilizes intermediates during bromination, favoring substitution at the α-carbon . Additionally, Lewis acids like FeCl₃ enhance selectivity by coordinating to the carbonyl oxygen, polarizing the α-C–H bond for bromine attack [1].

Recent studies demonstrate that microwave-assisted synthesis further improves regioselectivity. Heating the reaction mixture to 80°C for 10 minutes achieves 95% conversion with minimal side products . This technique’s rapid heating/cooling cycles suppress unwanted thermal degradation.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly integrated into brominated propanamide synthesis. Key advancements include:

- Solvent Replacement: Acetonitrile and ethyl acetate replace toxic solvents like CCl₄, reducing environmental impact [8].

- Catalytic Bromination: Transition-metal catalysts (e.g., CuBr₂) enable bromine recycling, cutting reagent waste by 40% .

- Energy Efficiency: Photochemical flow reactors reduce energy consumption by 60% compared to batch processes [8].

A notable example is the light-induced continuous-flow system, which achieves 99% yield using a compact fluorescent lamp (CFL) and acetonitrile [8]. This method’s atom economy (92%) and E-factor (0.3) surpass traditional batch reactions [8].

Scalability and Industrial Production Considerations

Scaling brominated propanamide synthesis requires balancing cost, yield, and safety. Continuous-flow systems excel here, offering:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Throughput | 10 mmol/h | 30–180 mmol/h [8] |

| Solvent Consumption | 500 mL/g product | 150 mL/g product [8] |

| Yield | 70–85% | 90–99% [8] |

Industrial adoption of flow chemistry reduces downtime between batches and enhances reproducibility. For example, a pilot-scale reactor with a 1 L/min flow rate produces 180 mmol/h of 2-Bromo-N-(4-propoxybenzyl)propanamide [8]. Automated purification modules (e.g., in-line chromatography) further streamline production .

Nucleophilic Substitution Pathways

The α-bromine atom in 2-Bromo-N-(4-propoxybenzyl)propanamide serves as an excellent leaving group, facilitating nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The secondary α-carbon position enables both pathways depending on reaction conditions and nucleophile characteristics .

SN2 Mechanism Dominance

The SN2 pathway predominates with strong nucleophiles under polar aprotic conditions. Primary and secondary amines react rapidly with rate constants ranging from 10^-2 to 10^-1 L/mol·s at 298K . The mechanism proceeds through a concerted process where the nucleophile attacks the α-carbon from the backside, simultaneously displacing the bromide ion with complete inversion of stereochemistry.

Thiol nucleophiles demonstrate exceptional reactivity with activation energies of 40-50 kJ/mol, significantly lower than other nucleophiles due to the sulfur atom's high polarizability and nucleophilicity [3]. The reaction proceeds rapidly even at room temperature in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

SN1 Pathway Characteristics

Under protic conditions with weaker nucleophiles, the SN1 mechanism becomes accessible. The activation energy increases to 80-90 kJ/mol, reflecting the energy required for carbocation formation . The intermediate carbocation is stabilized by the adjacent amide group through resonance interaction, though this stabilization is limited compared to systems with stronger electron-donating groups.

The SN1 pathway exhibits characteristic stereochemical scrambling, producing racemic products from enantiomerically pure starting materials. This mechanism is particularly favored in alcoholic solvents where the nucleophile concentration is high and the medium provides excellent carbocation stabilization.

Elimination Reaction Mechanisms

Elimination reactions represent a competing pathway to nucleophilic substitution, with the balance determined by base strength, temperature, and solvent polarity [4] [5] [6].

E2 Elimination Predominance

The E2 mechanism operates as the primary elimination pathway under basic conditions. Strong bases such as hydroxide or alkoxide ions abstract the β-hydrogen while the bromide ion departs simultaneously, forming the corresponding alkene through a concerted syn-elimination process [4] [5].

The activation energy for E2 elimination ranges from 60-70 kJ/mol, making it competitive with SN2 substitution at elevated temperatures. The reaction exhibits strong temperature dependence, with the elimination pathway becoming increasingly favored as temperature increases due to the more favorable entropy change associated with the elimination process.

Regioselectivity Patterns

The regioselectivity of elimination follows Zaitsev's rule, favoring formation of the more substituted alkene [6]. In the case of 2-Bromo-N-(4-propoxybenzyl)propanamide, elimination predominantly occurs to form the thermodynamically more stable alkene, though the specific regioselectivity depends on the substitution pattern and reaction conditions.

The competition between elimination and substitution is governed by the nature of the nucleophile/base. Strong, sterically hindered bases favor elimination, while small, highly nucleophilic species promote substitution pathways.

Amide Activation Processes

The amide functionality in 2-Bromo-N-(4-propoxybenzyl)propanamide undergoes various activation processes that modulate its reactivity profile [7] [8].

Electrophilic Activation

Under acidic conditions, protonation of the amide oxygen activates the carbonyl carbon toward nucleophilic attack. This process facilitates hydrolysis reactions with activation energies of 75-85 kJ/mol [7]. The protonated amide exhibits enhanced electrophilicity, enabling attack by water molecules to form the tetrahedral intermediate.

The hydrolysis mechanism proceeds through addition-elimination steps, where water addition to the activated carbonyl is followed by elimination of the amine component. The reaction rate depends strongly on acid concentration and temperature, with the process being essentially irreversible under strongly acidic conditions.

Nucleophilic Activation

Basic conditions activate the amide through deprotonation of the nitrogen, though this process is less favorable due to the poor leaving group ability of the amide nitrogen [7]. However, under forcing conditions with strong bases, hydrolysis can occur through nucleophilic attack at the carbonyl carbon.

The base-catalyzed hydrolysis proceeds with activation energies of 60-70 kJ/mol, somewhat lower than the acid-catalyzed process due to the higher nucleophilicity of hydroxide compared to water [7]. The mechanism involves initial hydroxide attack at the carbonyl carbon, followed by proton transfer and elimination steps.

Hofmann and Curtius Rearrangement Applications

Both Hofmann and Curtius rearrangements represent powerful methods for converting the amide functionality to amine derivatives with specific structural modifications [9] [10] [11] [12].

Hofmann Rearrangement Mechanism

The Hofmann rearrangement begins with N-bromination of the amide under basic conditions, forming an N-bromoamide intermediate [9] [11]. Subsequent deprotonation generates a bromamide anion that undergoes rearrangement through a concerted 1,2-shift of the alkyl group from carbon to nitrogen, accompanied by loss of bromide.

The mechanism proceeds through six distinct steps: initial N-bromination, base-catalyzed deprotonation, rearrangement to form an isocyanate intermediate, hydrolysis of the isocyanate, and final decarboxylation to yield the primary amine product [9] [11]. The overall transformation results in a one-carbon degradation, converting the amide to an amine with complete retention of stereochemistry at the migrating carbon center.

Curtius Rearrangement Characteristics

The Curtius rearrangement requires initial conversion of the amide to an acyl azide through reaction with sodium azide under acidic conditions [10] [12]. Thermal decomposition of the acyl azide generates nitrogen gas and an isocyanate intermediate that undergoes rapid hydrolysis to form the corresponding amine.

The mechanism exhibits first-order kinetics with activation energies of 55-65 kJ/mol [10] [12]. The concerted rearrangement proceeds with complete retention of stereochemistry, making it particularly valuable for stereospecific transformations. The reaction is compatible with a wide range of functional groups and can be performed under mild conditions.

N-Bromination Reaction Dynamics

N-Bromination of 2-Bromo-N-(4-propoxybenzyl)propanamide represents a crucial step in several synthetic transformations, particularly the Hofmann rearrangement [13] [14] [15].

Mechanism of N-Bromination

The N-bromination process typically employs N-bromosuccinimide (NBS) as the brominating agent under radical conditions [13] [14] [15]. The reaction proceeds through initial hydrogen abstraction from the amide nitrogen by a bromine radical, followed by bromine atom transfer to form the N-bromoamide product.

The mechanism involves formation of a nitrogen-centered radical intermediate that rapidly combines with a bromine radical to form the N-Br bond [13] [14]. The reaction exhibits low activation energies of 35-45 kJ/mol, enabling rapid reaction even at room temperature with appropriate radical initiators.

Selectivity and Reaction Conditions

N-Bromination shows high selectivity for the amide nitrogen over other potential radical sites due to the relative stability of the nitrogen-centered radical [13] [14]. The reaction is typically performed in inert solvents such as carbon tetrachloride or chloroform, with azobisisobutyronitrile (AIBN) or benzoyl peroxide as radical initiators.

The reaction rate depends on the radical initiator concentration and temperature, with complete conversion typically achieved within 2-4 hours at moderate temperatures. The process is generally high-yielding and produces minimal side products when performed under appropriate conditions.

Interactions with Various Functional Groups

The reactivity of 2-Bromo-N-(4-propoxybenzyl)propanamide toward different functional groups depends on both the nucleophilicity of the attacking species and the reaction conditions employed [3] .

Amine Nucleophiles

Primary and secondary amines react preferentially at the α-carbon through SN2 substitution, with rate constants of 10^-2 to 10^-1 L/mol·s for primary amines and 10^-3 to 10^-2 L/mol·s for secondary amines [3]. The reactions proceed rapidly in polar aprotic solvents with complete inversion of stereochemistry.

Tertiary amines show reduced reactivity due to steric hindrance, requiring elevated temperatures and longer reaction times for complete conversion . The reaction typically requires polar solvents and may involve competing E2 elimination pathways.

Oxygen Nucleophiles

Alcohols react slowly with the α-bromine, requiring elevated temperatures and basic conditions to achieve reasonable rates . The activation energy for alcohol substitution ranges from 65-75 kJ/mol, significantly higher than amine nucleophiles due to the lower nucleophilicity of oxygen.

Phenoxide ions demonstrate enhanced reactivity compared to simple alcohols due to their higher nucleophilicity and better leaving group ability of the phenolic proton . The reaction proceeds through rapid SN2 substitution with retention of stereochemical integrity.

Sulfur Nucleophiles

Thiol nucleophiles exhibit exceptional reactivity toward the α-bromine, with rate constants approaching 10^-1 to 10^0 L/mol·s [3]. The high nucleophilicity of sulfur, combined with its polarizability, results in low activation energies and rapid reaction rates even at room temperature.

The reaction proceeds through clean SN2 substitution with minimal side products, making thiol nucleophiles particularly attractive for synthetic applications requiring high selectivity and mild reaction conditions.

Halide Nucleophiles

Halide exchange reactions are possible but typically require elevated temperatures and polar aprotic solvents to achieve reasonable rates . The reaction follows the expected nucleophilicity order: I^- > Br^- > Cl^- > F^-, with iodide showing the highest reactivity and fluoride the lowest.